4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid
Description
4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid is a synthetic compound featuring a morpholine-substituted phenyl group linked to a 4-oxobutanoic acid backbone via an amide bond. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) confers unique electronic and steric properties, distinguishing it from structurally analogous compounds.
Properties
IUPAC Name |
4-(4-morpholin-4-ylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCWEPJLXLYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-(4-aminophenyl)morpholine with succinic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid, highlighting variations in substituents, physicochemical properties, and biological activities where available.
Key Observations:
Morpholine’s heterocyclic structure may enhance binding to enzymes with polar active sites . Steric Groups (e.g., ethyl, fluorenyl): May hinder molecular interactions but improve metabolic stability .
Biological Activities :
- Anti-inflammatory activity is observed in succinylated derivatives (e.g., S5) due to bulky hydrophobic groups .
- Halogenated analogs (e.g., 4-chloro/fluoro derivatives) show inferred enzyme inhibition, aligning with hTS inhibitor profiles .
- The morpholine-containing target compound lacks direct bioactivity data but shares structural motifs with kinase inhibitors and receptor modulators.
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., for carbamoyl derivatives) offers high yields (>90%) and efficiency compared to thermal methods .
Biological Activity
4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid is an organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a butanoic acid moiety. Its molecular formula is C24H32N2O2, and it has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
The synthesis of this compound typically involves the reaction of 4-(4-aminophenyl)morpholine with succinic anhydride under controlled conditions. This process allows for the formation of the desired product with high yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further modifications and applications in scientific research.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent. Key findings include:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its use in treating inflammatory diseases.
- Anticancer Properties : Research indicates that it may exhibit anticancer activity by modulating specific molecular targets associated with tumor growth and proliferation .
The mechanism of action involves binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to a decrease in pro-inflammatory cytokines or inhibition of cancer cell proliferation through various signaling pathways.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound displayed potent inhibitory effects against specific kinases involved in cancer progression. For instance, structural modifications led to enhanced selectivity and potency against B-Raf(V600E), a common mutation in melanoma .
- Therapeutic Potential in Allergic Diseases : Another research focused on related compounds showed significant STAT6 inhibition, indicating potential applications in treating allergic diseases such as asthma. The compound's ability to inhibit Th2 differentiation suggests it could play a role in modulating immune responses .
Comparative Analysis
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory, anticancer |
| 2-[(4-morpholin-4-ylphenyl)amino]-4-(2,3,6-trifluorobenzyl)amino pyrimidine-5-carboxamide | 0.70 | STAT6 inhibition |
| Trametinib + 4-Methylumbelliferone | TBD | Antitumor effects via ERK blockade |
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid to ensure high purity?
A stepwise approach is typically employed:
- Step 1 : Condensation of 4-morpholin-4-ylaniline with maleic anhydride or a diketone derivative under reflux in anhydrous solvents (e.g., THF or DMF) .
- Step 2 : Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts .
- Purity validation : HPLC with UV detection (λ = 254 nm) and NMR integration to confirm >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending modes (~1550 cm⁻¹) in the amide group .
- ¹H/¹³C NMR : Assigns proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and quaternary carbons .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites. For example:
- The ketone oxygen in the 4-oxobutanoic moiety shows high electrophilicity (Fukui function f⁻ > 0.15), making it susceptible to nucleophilic attack .
- Solvent effects (PCM model) predict reactivity trends in polar aprotic vs. protic media .
Q. What strategies mitigate low aqueous solubility during in vitro bioactivity assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH adjustment : Ionize the carboxylic acid group (pKa ~3.5) by buffering at pH 7.4 to improve hydrophilicity .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Comparative dose-response assays : Standardize protocols (e.g., MTT assay for cytotoxicity) and validate using positive controls (e.g., doxorubicin for anticancer activity) .
- Structural analogs : Test derivatives with modified morpholine or phenyl groups to isolate pharmacophoric motifs .
Q. What catalytic systems optimize Suzuki-Miyaura coupling reactions involving this compound?
- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 in degassed toluene/ethanol mixtures (3:1 v/v) at 80°C .
- Base : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid coupling partner .
- Monitoring : TLC (Rf = 0.4 in ethyl acetate) or LC-MS to track cross-coupling efficiency .
Q. How can molecular docking guide the design of derivatives with enhanced kinase inhibition specificity?
- Target selection : Prioritize kinases with solvent-exposed ATP-binding pockets (e.g., EGFR or CDK2) .
- Docking software (AutoDock Vina) : Simulate binding poses of the morpholine-phenyl scaffold, focusing on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
- MM-GBSA : Calculate binding free energies (ΔG < -8 kcal/mol indicates high affinity) .
Q. What analytical workflows validate the proposed reaction mechanism for amide bond formation?
- Isotopic labeling : Use ¹⁵N-labeled 4-morpholin-4-ylaniline to track amide nitrogen via 2D HSQC NMR .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C=O disappearance at 1700 cm⁻¹) .
- Computational validation : Compare experimental activation energies (Eyring plot) with DFT-calculated transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
